molecular formula C10H15NO3S B411124 4-ethoxy-N,N-dimethylbenzenesulfonamide CAS No. 409357-12-6

4-ethoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B411124
CAS No.: 409357-12-6
M. Wt: 229.3g/mol
InChI Key: XSTHITZVAIQOGN-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and dimethylamine substituents on the sulfonamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers. Its reactivity is influenced by the electron-withdrawing sulfonamide group and the ethoxy substituent, which modulates electronic and steric effects .

Properties

CAS No.

409357-12-6

Molecular Formula

C10H15NO3S

Molecular Weight

229.3g/mol

IUPAC Name

4-ethoxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-4-14-9-5-7-10(8-6-9)15(12,13)11(2)3/h5-8H,4H2,1-3H3

InChI Key

XSTHITZVAIQOGN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Benzene Ring

Halogen-Substituted Analogs
  • 4-Chloro-N,N-dimethylbenzenesulfonamide (CAS 7463-22-1):

    • Physical Properties : Boiling point and molecular weight (219.69 g/mol) differ due to the chloro group’s higher electronegativity compared to ethoxy.
    • Applications : Used in carboxy anhydrase inhibition studies but exhibits lower solubility in polar solvents than the ethoxy analog .
  • 4-Fluoro-N,N-dimethylbenzenesulfonamide :

    • Synthesis : Prepared from 4-fluorobenzenesulfonyl chloride and dimethylamine.
    • Properties : Predicted boiling point (279.6°C) and pKa (-4.87) reflect stronger electron-withdrawing effects of fluorine, enhancing reactivity in nucleophilic aromatic substitutions .
Alkoxy-Substituted Analogs
  • 4-(2-Chloroethoxy)-N,N-dimethylbenzenesulfonamide (17d) :

    • Synthesis : Derived from 4-(2-chloroethoxy)benzenesulfonyl chloride and dimethylamine (yield: ~88%).
    • Reactivity : The chloroethoxy group serves as a leaving group, enabling further functionalization (e.g., azide substitution to form 18d) .
  • 4-(2-Aminoethoxy)-N,N-dimethylbenzenesulfonamide (19d): Applications: Key intermediate in synthesizing dipeptidyl peptidase IV inhibitors. The amino group facilitates nucleophilic substitutions, unlike the ethoxy group in the parent compound .
Heterocyclic and Bulky Substituents
  • Triazine-Linked Derivatives: Example: 4-{2-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}-N,N-dimethylbenzenesulfonamide. Applications: Designed for cancer therapy, leveraging triazine’s DNA-intercalating properties. The ethoxy group’s absence reduces steric hindrance, enhancing target affinity .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group (-OCH₂CH₃) is moderately electron-donating, reducing the sulfonamide’s electron-withdrawing effect compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) .
  • Steric Considerations :

    • Ethoxy’s larger size compared to halogens or methyl groups may hinder reactions at the para position, as seen in lower yields for ethoxy-containing intermediates in inhibitor synthesis .

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